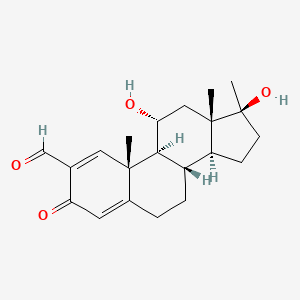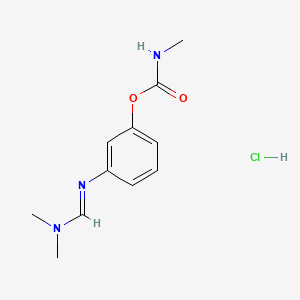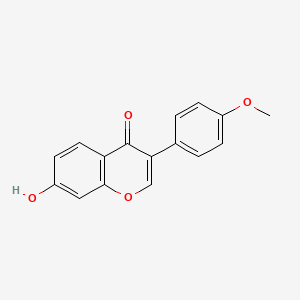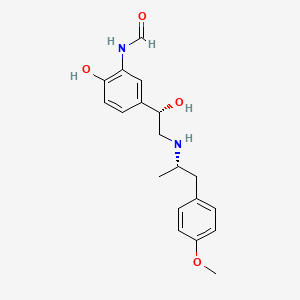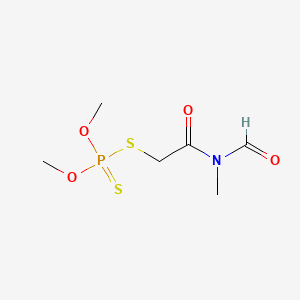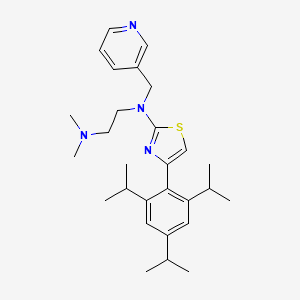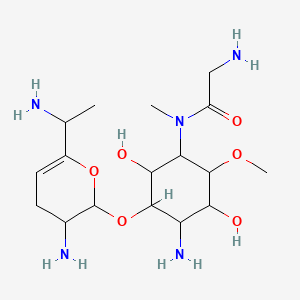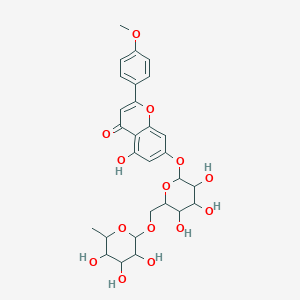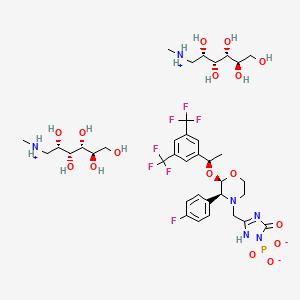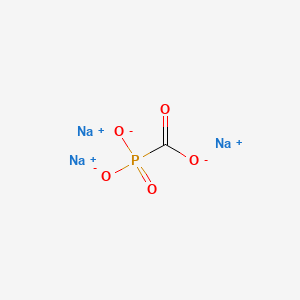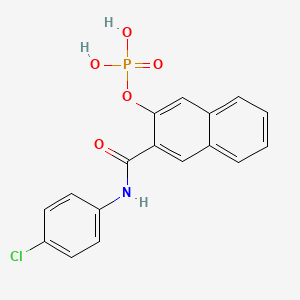
Naphthol AS-E phosphate
Overview
Description
Naphthol AS-E phosphate is an organic compound with the empirical formula C17H13ClNO5P. It is known for its role as a histochemical substrate for alkaline phosphatases and its ability to inhibit specific protein-protein interactions, such as those involving the transcription factor Myb .
Mechanism of Action
Target of Action
Naphthol AS-E phosphate primarily targets the transcription factor c-Myb and the KIX domain of the coactivator p300 . The transcription factor c-Myb plays a crucial role in hematopoietic progenitor cells, controlling the transcription of genes essential for lineage determination, cell proliferation, and differentiation .
Mode of Action
this compound disrupts the interaction between c-Myb and the KIX domain of p300 . This interaction is vital for c-Myb activity, and its disruption is a promising strategy for developing Myb inhibitors . This compound binds directly to the KIX domain of CBP, blocking the interaction between the KIX domain and the KID domain of CREB .
Biochemical Pathways
The compound’s action affects the pathways involving c-Myb and p300. By disrupting their interaction, this compound suppresses the expression of Myb target genes . It also impacts the ALDOA metabolism pathway, which plays a significant role in cancer progression .
Pharmacokinetics
Its ability to inhibit myb activity both in vitro and in vivo suggests that it has sufficient bioavailability to exert its effects .
Result of Action
this compound’s disruption of the Myb-KIX interaction results in the inhibition of Myb activity . In human leukemia cell lines, it suppresses the expression of Myb target genes, induces myeloid differentiation, and triggers apoptosis . It also inhibits the proliferation of certain cancer cells .
Action Environment
Biochemical Analysis
Biochemical Properties
Naphthol AS-E phosphate plays a crucial role in various biochemical reactions. It is known to inhibit the protein-protein interaction between CREB and the KIX domain of CBP, with a Ki value of 50 µM . Additionally, it inhibits the binding of the transcription factor Myb to the KIX domains of p300 and CBP, with IC50 values of 30 and 43 µM, respectively . This compound also inhibits CREB-dependent transcription in HEK293T cells, with a Ki value of 10 µM . Furthermore, it decreases the expression of Myb target genes and induces differentiation in HL-60, U937, and NB4 myeloid leukemia cells when used at a concentration of 5 µM . These interactions highlight the compound’s role in modulating transcriptional activity and cellular differentiation.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation of NCI-H1734 lung adenocarcinoma cells, with an IC50 value of 6.89 µM . By interfering with the Myb-KIX interaction, this compound suppresses the expression of Myb target genes and induces myeloid differentiation and apoptosis in several human leukemia cell lines . This compound also inhibits CREB-dependent transcription, which plays a critical role in cell signaling pathways, gene expression, and cellular metabolism . These effects demonstrate the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to disrupt protein-protein interactions. It binds to the KIX domain of CBP, thereby blocking the interaction between Myb and p300 . This disruption inhibits Myb activity in vivo and suppresses the expression of Myb target genes . Additionally, this compound inhibits the CREB pathway by preventing the interaction between CREB and CBP . These binding interactions and enzyme inhibitions highlight the compound’s role in modulating transcriptional activity and cellular differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound can induce myeloid differentiation and apoptosis in human leukemia cell lines over a period of time . The stability and degradation of this compound in various experimental conditions can influence its long-term effects on cellular function. For instance, the compound’s ability to inhibit CREB-dependent transcription and Myb activity may vary depending on the duration of exposure and the specific experimental setup .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving hepatic encephalopathy in mice, the compound was administered at different concentrations to observe its impact on neurological decline and inflammation . The results indicated that higher doses of this compound significantly reduced the expression of proinflammatory cytokines and improved neurological outcomes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to inhibit the ALDOA metabolism pathway, which plays a crucial role in cancer progression . By inhibiting aldolase A, this compound suppresses the growth of prostate cancer cells in a dose-dependent manner . This interaction with metabolic enzymes underscores the compound’s potential as a therapeutic agent in cancer treatment.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s ability to inhibit alkaline phosphatase activity suggests that it may be transported and localized to regions with high enzyme activity . Additionally, its distribution within tissues can be affected by the presence of specific binding proteins that facilitate its accumulation in target cells .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s ability to inhibit alkaline phosphatase activity has been demonstrated using high-resolution, fluorescence-based methods . These studies have shown that this compound localizes to specific cellular compartments, where it exerts its inhibitory effects on enzyme activity . This subcellular targeting is essential for the compound’s role in modulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthol AS-E phosphate can be synthesized through the phosphorylation of Naphthol AS-E. The process involves the reaction of Naphthol AS-E with phosphoric acid or its derivatives under controlled conditions to yield the phosphate ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, especially those involving the phosphate group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute the phosphate group under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthol AS-E phosphate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a substrate in enzyme assays.
Biology: Employed in histochemical studies to detect alkaline phosphatase activity.
Medicine: Investigated for its potential therapeutic effects, particularly in inhibiting the activity of the transcription factor Myb, which is implicated in certain cancers
Industry: Utilized in the production of dyes and pigments due to its chemical properties.
Comparison with Similar Compounds
- Naphthol AS-BI phosphate
- Naphthol AS-MX phosphate
- Naphthol AS-OL phosphate
Comparison: Naphthol AS-E phosphate is unique in its ability to inhibit the interaction between Myb and p300, a property not shared by all similar compounds. This makes it particularly valuable in research focused on Myb-related pathways and potential cancer therapies .
Properties
IUPAC Name |
[3-[(4-chlorophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClNO5P/c18-13-5-7-14(8-6-13)19-17(20)15-9-11-3-1-2-4-12(11)10-16(15)24-25(21,22)23/h1-10H,(H,19,20)(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAQWBFHPMSXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)Cl)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClNO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171275 | |
| Record name | N-(4-Chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18228-17-6 | |
| Record name | N-(4-Chlorophenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18228-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphtholas-ephosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018228176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthol AS-E phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHOLAS-EPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6R6B93QFC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


